molecular formula C12H26O B128213 Isododecanol CAS No. 20194-45-0

Isododecanol

Cat. No.: B128213
CAS No.: 20194-45-0
M. Wt: 186.33 g/mol
InChI Key: NQDZCRSUOVPTII-UHFFFAOYSA-N
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Description

Isododecanol, also known as 2-Methylundecanol, is a synthetic hydrocarbon compound with the molecular formula C12H26O. It is a clear, colorless, and odorless liquid that is commonly used in various industries due to its excellent solvent properties and low viscosity. This compound is particularly valued in the cosmetic industry for its ability to enhance the spreadability and texture of formulations, making it a popular ingredient in skincare, haircare, and makeup products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isododecanol is typically synthesized through the oligomerization and hydrogenation of isobutene or mixed C4 hydrocarbons. The process involves the use of a dual-function catalyst in a fixed-bed reactor, where oligomerization and hydrogenation occur simultaneously. The reaction conditions include specific temperatures, pressures, and space velocities to optimize the yield of this compound .

Industrial Production Methods

The industrial production of this compound often involves the use of solid acid catalysts, such as solid phosphoric acid, hydrogen type ZSM-5 zeolite, or silicon-aluminum small ball catalysts. These catalysts facilitate the oligomerization of isobutene, followed by hydrogenation using nickel-loaded hydrogenation catalysts on alumina or zeolite carriers. This method is efficient, cost-effective, and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Isododecanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products

Scientific Research Applications

Isododecanol has a wide range of scientific research applications, including:

Mechanism of Action

Isododecanol exerts its effects primarily through its solvent properties. It enhances the spreadability and texture of formulations by reducing viscosity and improving the dispersion of other ingredients. In biological systems, this compound can act as a carrier for active ingredients, facilitating their delivery to target sites. Its hydrophobic nature helps create a barrier on the skin, preventing moisture loss and providing long-lasting hydration.

Comparison with Similar Compounds

Isododecanol is often compared with other similar compounds, such as isohexadecane and isoeicosane. These compounds share similar molecular structures and properties, including low viscosity, high volatility, and excellent solvent capabilities. this compound is unique in its balance of spreadability and texture enhancement, making it particularly suitable for cosmetic applications .

List of Similar Compounds

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Properties

IUPAC Name

10-methylundecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDZCRSUOVPTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423844
Record name Isododecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20194-45-0, 25428-98-2
Record name 10-Methyl-1-undecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20194-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isolauryl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025428982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isododecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isododecanol
Source European Chemicals Agency (ECHA)
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Record name ISOLAURYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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